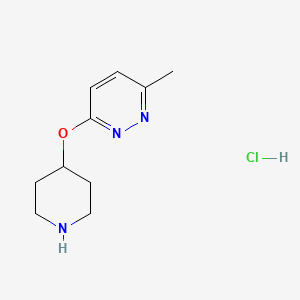

3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride

Beschreibung

BenchChem offers high-quality 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C10H16ClN3O |

|---|---|

Molekulargewicht |

229.71 g/mol |

IUPAC-Name |

3-methyl-6-piperidin-4-yloxypyridazine;hydrochloride |

InChI |

InChI=1S/C10H15N3O.ClH/c1-8-2-3-10(13-12-8)14-9-4-6-11-7-5-9;/h2-3,9,11H,4-7H2,1H3;1H |

InChI-Schlüssel |

UQMWWOHWSIGODY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN=C(C=C1)OC2CCNCC2.Cl |

Herkunft des Produkts |

United States |

3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. Given the limited direct public data on this specific salt, this document synthesizes information from closely related pyridazine and piperidine derivatives to offer insights into its structure, properties, synthesis, and potential applications.

Chemical Structure and Identity

3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride is comprised of a pyridazine ring system, which is a six-membered aromatic ring with two adjacent nitrogen atoms.[1] This core is substituted with a methyl group and a piperidin-4-yloxy group. The piperidine moiety is a saturated six-membered heterocycle containing one nitrogen atom.[2][3] The hydrochloride salt is formed by the reaction of the basic nitrogen atom(s) with hydrochloric acid.

Chemical Structure:

Caption: Chemical structure of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride.

Molecular Formula: C₁₁H₁₈ClN₃O

Physicochemical Properties

Specific experimental data for 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride is not available in the public domain. However, we can infer some properties based on related structures.

| Property | Inferred Value/Characteristic | Basis of Inference |

| Physical State | Likely a white to off-white solid.[5] | Hydrochloride salts of organic amines are typically crystalline solids at room temperature. |

| Melting Point | Not available. | Data is not available for this specific compound or close analogs in the provided search results. |

| Boiling Point | Not available. | Data is not available for this specific compound or close analogs in the provided search results. |

| Solubility | Expected to be soluble in water and lower alcohols like methanol and ethanol. | The hydrochloride salt form generally increases aqueous solubility. |

| pKa | The piperidine nitrogen is basic and will be protonated. The pyridazine nitrogens are weakly basic. | The pKa of the protonated piperidine is typically around 11.22.[3] |

Synthesis and Manufacturing

A plausible synthetic route for 3-Methyl-6-(piperidin-4-yloxy)pyridazine can be extrapolated from general methods for the synthesis of pyridazine derivatives. A common starting material is 3,6-dichloropyridazine.[6] The synthesis would likely involve a nucleophilic substitution reaction.

Proposed Synthetic Pathway:

Caption: Proposed synthetic workflow for 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride.

Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of 3-Chloro-6-(piperidin-4-yloxy)pyridazine. To a solution of piperidin-4-ol in a suitable aprotic solvent (e.g., THF, DMF), a strong base such as sodium hydride is added to form the alkoxide. 3,6-Dichloropyridazine is then added, and the reaction mixture is heated to facilitate the nucleophilic aromatic substitution, yielding the intermediate product.

-

Step 2: Methylation. The intermediate, 3-Chloro-6-(piperidin-4-yloxy)pyridazine, is then subjected to a cross-coupling reaction, such as a Suzuki or Stille coupling, with a suitable methylating agent. Alternatively, a Grignard reagent could be employed.

-

Step 3: Salt Formation. The resulting free base, 3-Methyl-6-(piperidin-4-yloxy)pyridazine, is dissolved in a suitable solvent like diethyl ether or isopropanol. A solution of hydrochloric acid in the same or a compatible solvent is then added to precipitate the hydrochloride salt.

-

Step 4: Purification. The final product is purified by recrystallization or column chromatography.[7]

Pharmacological Profile and Potential Applications

The pyridazine scaffold is a known pharmacophore found in a number of bioactive molecules, including herbicides and several drugs.[1] Derivatives of pyridazine have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antihypertensive agents.[8] The piperidine ring is also a common structural element in many pharmaceuticals and natural alkaloids.[2][3]

Given the structural motifs present in 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride, it is plausible that this compound could be investigated for similar activities. For instance, various substituted pyridazines have been explored as kinase inhibitors, which are a major target in cancer therapy.[9][10] Specifically, compounds containing the 3-(piperidin-4-ylmethoxy)pyridine moiety have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a target for cancer treatment.[11][12]

Potential Therapeutic Areas:

-

Oncology: As a potential kinase inhibitor or epigenetic modulator.[8]

-

Inflammatory Diseases: Based on the known anti-inflammatory properties of some pyridazine derivatives.

-

Central Nervous System (CNS) Disorders: The piperidine moiety is present in many CNS-active drugs.

Analytical Methodologies

The characterization and quality control of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride would likely employ standard analytical techniques used for small organic molecules.

| Analytical Technique | Purpose | Typical Parameters |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification.[13][14] | Reversed-phase column (e.g., C18), UV detection, mobile phase of acetonitrile and a buffered aqueous solution. |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity assessment.[14] | Silica gel plates with a suitable mobile phase (e.g., a mixture of a polar and non-polar solvent). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H and ¹³C NMR spectra would provide characteristic signals for the methyl, piperidine, and pyridazine protons and carbons. |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. | Electrospray ionization (ESI) would likely show the molecular ion of the free base. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic peaks for N-H (piperidine), C-N, C-O, and aromatic C-H bonds would be expected. |

Workflow for Quality Control:

Caption: A typical quality control workflow for a synthesized chemical compound.

Safety and Handling

Specific toxicology data for 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride is not available. However, based on safety data for related compounds like pyridazine hydrochloride and other amine hydrochlorides, the following precautions should be taken.[15]

-

Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled.[15][16] May cause skin and eye irritation.[16]

-

Precautionary Measures:

-

Handle in a well-ventilated area or in a fume hood.[15]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.[15]

-

First Aid Measures:

-

If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.

-

If on Skin: Wash with plenty of soap and water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[15]

Conclusion

3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride represents a chemical scaffold with significant potential in drug discovery, particularly in the fields of oncology and inflammatory diseases. While direct experimental data is limited, a comprehensive understanding of its likely properties, synthesis, and handling can be inferred from the extensive literature on related pyridazine and piperidine derivatives. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

References

- Chemical Synthesis Database. (2025, May 20). 3-methyl-6-piperidin-1-ylpyridazine.

- Key Organics. (2017, December 1). Safety Data Sheet.

- NextSDS. 3-methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride — Chemical Substance Information.

- HETEROCYCLES. (2003, July 14). Pyridazine Derivatives.

- BLDpharm. 1514541-87-7|3-Methyl-6-(piperidin-4-yl)pyridazine.

- PubMed. (2011, April 15). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl).

-

PubChemLite. 1-{3-methyl-[15][17][18]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride. Retrieved from

- Wikipedia. Pyridazine.

- PMC. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine.

- PubChem. 3-Chloro-6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazine.

- Google Patents. (2011, September 1). WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof.

- MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.

- PMC. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.

- PMC. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights.

- (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Organic Chemistry Portal. Synthesis of pyridazines.

- NextSDS. 3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride — Chemical Substance Information.

- RSC Publishing. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.

- Benchchem. Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.

- PubMed. (2016, January 14). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.

- NextSDS. 3-(piperidin-4-yl)pyridine hydrochloride — Chemical Substance Information.

- Wikipedia. Piperidine.

- ACS Publications. (2023, December 11). Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators | Journal of Medicinal Chemistry.

- (2005, January 15). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

- MDPI. (2025, March 26). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS.

- PubMed. (2005, January 15). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.

- Sigma-Aldrich. 3-Methyl-6-(4-piperidinylmethyl)pyridazine AldrichCPR 1290142-62-9.

- Unodc. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

- ResearchGate. (PDF) 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine.

- KISHIDA CHEMICAL CO., LTD. (2023, May 8). 4-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride, PK02818E-1.

Sources

- 1. Pyridazine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. 3-Methyl-6-(4-piperidinylmethyl)pyridazine AldrichCPR 1290142-62-9 [sigmaaldrich.com]

- 5. kishida.co.jp [kishida.co.jp]

- 6. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof - Google Patents [patents.google.com]

- 11. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ptfarm.pl [ptfarm.pl]

- 14. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. keyorganics.net [keyorganics.net]

- 16. nextsds.com [nextsds.com]

- 17. chemsynthesis.com [chemsynthesis.com]

- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Mechanism of Action of 3-Methyl-6-(piperidin-4-yloxy)pyridazine Derivatives

An In-Depth Technical Guide to the

Executive Summary

The 3-Methyl-6-(piperidin-4-yloxy)pyridazine scaffold represents a compelling chemical architecture for modern drug discovery. It marries the pyridazine ring, a heterocycle known for a diverse range of biological activities, with the piperidine moiety, a privileged structure frequently employed to optimize physicochemical properties and target engagement, particularly within the central nervous system (CNS). While direct pharmacological data for this specific parent structure is nascent, a comprehensive analysis of its constituent fragments and related analogs allows for the formulation of several well-grounded mechanistic hypotheses.

This guide synthesizes current knowledge to explore the most probable mechanisms of action for this class of compounds. We will delve into three primary, evidence-based hypotheses: (1) Dual Cholinesterase Inhibition for the treatment of neurodegenerative disorders like Alzheimer's disease; (2) Kinase Modulation for applications in oncology; and (3) Attenuation of Neuroinflammatory Pathways via inflammasome inhibition. For each proposed mechanism, this document provides the underlying scientific rationale, visualizes the relevant biological pathways, and presents detailed, self-validating experimental protocols required to rigorously test and confirm the compound's activity. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this promising chemical series.

Introduction: The Strategic Fusion of Pyridazine and Piperidine Scaffolds

The design of novel therapeutic agents often involves the strategic combination of pharmacophores with established biological relevance. The 3-Methyl-6-(piperidin-4-yloxy)pyridazine structure is a quintessential example of this approach, leveraging the distinct and potentially synergistic attributes of its two core heterocyclic components.

The Versatile Pyridazine Core

The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement imparts unique electronic properties that make it a versatile scaffold in medicinal chemistry. Derivatives of pyridazine have been reported to exhibit a vast spectrum of pharmacological effects, including anti-diabetic, anti-hypertensive, analgesic, and anticancer properties[1]. Notably, extensive research has identified pyridazine-containing molecules as potent inhibitors of key enzymes implicated in major diseases, such as acetylcholinesterase (AChE) in Alzheimer's disease[2], cyclin-dependent kinases (CDKs) in cancer[3], and the NLRP3 inflammasome in inflammatory conditions[4].

The Privileged Piperidine Moiety

Piperidine is one of the most prevalent nitrogen-containing heterocycles found in pharmaceuticals and natural alkaloids[5]. Its inclusion in a drug candidate is a deliberate strategy to modulate critical pharmacokinetic and pharmacodynamic properties. The piperidine ring's basic nitrogen atom is typically protonated at physiological pH, which can enhance aqueous solubility and facilitate crucial ionic interactions with biological targets. Furthermore, its flexible, three-dimensional chair conformation allows it to serve as a non-planar scaffold that can orient substituents in precise vectors to optimize binding affinity and selectivity. Its presence is a hallmark of many CNS-active agents and is considered essential for the analgesic activity of opioids like morphine[6].

By linking the pyridazine core to the piperidine ring via a flexible ether linkage at the 4-position, the resulting derivatives are poised for multi-target engagement, balancing the potential for potent enzymatic inhibition with favorable drug-like properties.

Hypothesized Mechanism of Action 1: Cholinesterase Inhibition

Rationale: The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine (ACh). A primary therapeutic strategy is to inhibit the enzymes responsible for its degradation: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[2]. Numerous studies have demonstrated that pyridazine analogs, particularly those with piperazine or piperidine moieties, can act as effective cholinesterase inhibitors[2][7][8].

Molecular Target Interaction: AChE possesses two key binding sites: the Catalytic Active Site (CAS), where ACh is hydrolyzed, and a Peripheral Anionic Site (PAS). Dual-binding inhibitors, which interact with both sites, are considered highly effective. It is hypothesized that the protonated nitrogen of the piperidine ring in 3-Methyl-6-(piperidin-4-yloxy)pyridazine derivatives can form a key ionic bond within the CAS, mimicking the quaternary ammonium group of acetylcholine. Simultaneously, the aromatic pyridazine ring is well-suited to engage in π-π stacking interactions with aromatic residues (e.g., Trp279) at the PAS. This dual-binding mode could lead to potent, long-lasting inhibition and may also interfere with the secondary, non-catalytic role of AChE in promoting amyloid-β (Aβ) aggregation[9][10].

Signaling Pathway: The Cholinergic Synapse

The diagram below illustrates the role of acetylcholine in neurotransmission and the intervention point for a cholinesterase inhibitor.

Caption: Cholinesterase inhibitors prevent AChE from breaking down acetylcholine.

Experimental Validation Workflow

To validate this hypothesis, a tiered experimental approach is necessary, moving from initial screening to detailed mechanistic studies.

Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

-

Principle: This colorimetric assay measures the activity of AChE or BChE by detecting the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine (or butyrylthiocholine). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), the absorbance of which is measured at 412 nm.

-

Step-by-Step Methodology:

-

Prepare a 100 mM sodium phosphate buffer (pH 8.0).

-

Serially dilute the 3-Methyl-6-(piperidin-4-yloxy)pyridazine test derivative in DMSO, then further dilute in buffer to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration is <0.5%.

-

In a 96-well plate, add 25 µL of the test compound dilution (or buffer for control, or a standard inhibitor like Donepezil).

-

Add 125 µL of 3 mM DTNB solution (in buffer).

-

Add 25 µL of 0.22 U/mL human AChE or BChE enzyme solution (in buffer).

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of 15 mM acetylthiocholine iodide substrate.

-

Immediately measure the absorbance at 412 nm every 60 seconds for 10 minutes using a microplate reader.

-

Calculate the rate of reaction (V) for each concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

-

Causality & Self-Validation: This assay directly measures the compound's ability to inhibit the target enzyme's catalytic function. Including a positive control (Donepezil) validates the assay's performance, while the dose-response curve confirms that the observed inhibition is specific and not an artifact.

Protocol 2: Enzyme Kinetic Studies

-

Principle: To understand how the compound inhibits the enzyme, kinetic analysis is performed. By measuring the reaction rate at various substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated to distinguish between competitive, non-competitive, or mixed-type inhibition.

-

Step-by-Step Methodology:

-

Set up reactions as described in Protocol 1.

-

Use a fixed concentration of the inhibitor (e.g., at its IC₅₀ and 2x IC₅₀).

-

Vary the concentration of the acetylthiocholine substrate (e.g., from 0.1 mM to 5 mM).

-

Measure the initial reaction velocity (V₀) for each condition.

-

Plot 1/V₀ versus 1/[Substrate].

-

Analyze the plot:

-

Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

-

Non-competitive: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).

-

Mixed: Lines intersect in the second quadrant.

-

-

-

Causality & Self-Validation: This experiment elucidates the binding mechanism. A competitive profile strongly suggests the inhibitor binds to the active site (CAS), supporting our molecular interaction hypothesis. The consistency of the data points forming straight lines validates the experimental execution.

Data Presentation: Cholinesterase Inhibition

| Compound ID | Target Enzyme | Inhibition Mode | IC₅₀ (µM) [95% CI] | Kᵢ (µM) |

| Derivative-01 | hAChE | Competitive | Value | Value |

| Derivative-01 | hBChE | Mixed | Value | Value |

| Donepezil | hAChE | Mixed | Value | Value |

Hypothesized Mechanism of Action 2: Kinase Inhibition

Rationale: The pyridazine scaffold is a known "hinge-binding" motif present in numerous approved and investigational kinase inhibitors. Studies have specifically implicated 3,6-disubstituted pyridazine derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and c-Jun N-terminal kinase 1 (JNK1), both of which are critical targets in oncology[3][11].

Molecular Target Interaction: The ATP-binding site of kinases contains a "hinge region" that forms key hydrogen bonds with ATP. The two adjacent nitrogen atoms of the pyridazine ring are ideal hydrogen bond acceptors and can mimic the interaction of the adenine portion of ATP. The 3-methyl group can provide additional van der Waals interactions, while the 6-(piperidin-4-yloxy) substituent can be directed towards the solvent-exposed region, providing opportunities to enhance selectivity and improve pharmacokinetic properties.

Signaling Pathway: JNK1-Mediated Apoptosis Regulation

The diagram below shows a simplified JNK signaling cascade, a pathway often dysregulated in cancer, leading to uncontrolled proliferation.

Caption: A JNK1 inhibitor blocks the phosphorylation of c-Jun, disrupting proliferation.

Experimental Validation Workflow

Protocol 1: Cellular Proliferation Assay (SRB Assay)

-

Principle: The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It provides a robust measure of the cytotoxic or cytostatic effects of a compound on cancer cell lines.

-

Step-by-Step Methodology:

-

Seed human cancer cells (e.g., MDA-MB-231 breast cancer cells[3]) into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the pyridazine derivative (e.g., 0.01 µM to 100 µM) for 72 hours.

-

After incubation, gently fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and air dry.

-

Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound stain with 10 mM Tris base solution (pH 10.5).

-

Measure the absorbance at 510 nm on a microplate reader.

-

Calculate the percentage of growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).

-

-

Causality & Self-Validation: This assay provides a functional readout of the compound's effect on cell viability. A dose-dependent decrease in cell proliferation is the first step in validating the anticancer hypothesis. Comparing results across multiple cell lines can indicate potential selectivity.

Protocol 2: Western Blot for Phospho-Target Engagement

-

Principle: To confirm that the observed anti-proliferative effect is due to the inhibition of the target kinase, Western blotting can measure the phosphorylation state of its direct downstream substrate. For JNK1, this would be the phosphorylation of c-Jun at Ser63/73[11].

-

Step-by-Step Methodology:

-

Culture cancer cells (e.g., HeLa or MDA-MB-231) to ~80% confluency.

-

Treat cells with the pyridazine derivative at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for a defined period (e.g., 2-4 hours). Include a vehicle control.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-c-Jun (Ser63) and total c-Jun. Also probe for a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensity to determine the ratio of phosphorylated protein to total protein.

-

-

Causality & Self-Validation: This protocol provides direct evidence of target engagement within a biological system. A dose-dependent decrease in the p-c-Jun/total c-Jun ratio, while the loading control remains constant, demonstrates that the compound is inhibiting the JNK1 pathway in cells, directly linking the molecular mechanism to the cellular outcome.

Hypothesized Mechanism of Action 3: NLRP3 Inflammasome Inhibition

Rationale: Neuroinflammation is a key pathological feature of many neurodegenerative diseases. The NLRP3 inflammasome is a multi-protein complex that, when activated, drives the production of potent pro-inflammatory cytokines like Interleukin-1β (IL-1β). A recent patent has disclosed pyridazine derivatives as inhibitors of NLRP3, suggesting a therapeutic avenue for diseases with an inflammatory component, including Alzheimer's and Parkinson's disease[4].

Molecular Target Interaction: The precise binding site for most NLRP3 inhibitors is still an area of active research, but many are known to act upstream of the final inflammasome assembly. The 3-Methyl-6-(piperidin-4-yloxy)pyridazine derivatives could potentially interfere with the ATP-binding motif of NLRP3 or disrupt the protein-protein interactions required for its oligomerization and subsequent recruitment of the ASC adaptor protein[4].

Signaling Pathway: NLRP3 Inflammasome Activation

This diagram outlines the two-signal model for NLRP3 inflammasome activation and the point of inhibition.

Caption: NLRP3 inhibitors block the assembly of the inflammasome complex.

Experimental Validation Workflow

Protocol 1: IL-1β Release Assay in THP-1 Macrophages

-

Principle: This cellular assay provides a functional readout of the entire inflammasome pathway. Human THP-1 monocytic cells are differentiated into macrophages and then treated with two signals to robustly activate the NLRP3 inflammasome. The amount of secreted IL-1β is then quantified by ELISA.

-

Step-by-Step Methodology:

-

Culture THP-1 cells and differentiate them into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

Prime the macrophages with 1 µg/mL lipopolysaccharide (LPS) for 4 hours. This is Signal 1, which upregulates pro-IL-1β and NLRP3 expression.

-

During the last hour of priming, add serial dilutions of the pyridazine derivative or a known NLRP3 inhibitor (e.g., MCC950).

-

Induce NLRP3 activation (Signal 2) by adding 5 mM ATP to the media for 1 hour.

-

Collect the cell culture supernatant.

-

Quantify the concentration of mature IL-1β in the supernatant using a commercial human IL-1β ELISA kit, following the manufacturer's instructions.

-

Concurrently, assess cell viability using an MTS or LDH assay to ensure the reduction in IL-1β is not due to cytotoxicity.

-

-

Causality & Self-Validation: This is the gold-standard assay for inflammasome inhibitors. A dose-dependent reduction in IL-1β secretion, in the absence of cytotoxicity, is strong evidence of inflammasome pathway inhibition. The use of LPS and ATP provides a specific stimulus for the NLRP3 pathway, and the MCC950 positive control validates the assay's responsiveness.

Summary and Future Directions

The 3-Methyl-6-(piperidin-4-yloxy)pyridazine scaffold holds significant therapeutic promise, with plausible mechanisms of action spanning neurodegeneration, oncology, and inflammatory diseases. This guide has outlined the three most compelling hypotheses based on the extensive literature surrounding its constituent pharmacophores.

-

Cholinesterase Inhibition: A strong candidate for Alzheimer's disease therapy, testable via enzymatic and kinetic assays.

-

Kinase Inhibition: A well-precedented mechanism for pyridazine-based compounds in cancer, verifiable through cellular proliferation and target phosphorylation analysis.

-

NLRP3 Inflammasome Inhibition: An emerging and exciting mechanism for treating neuroinflammatory conditions, which can be confirmed using cellular cytokine release assays.

The experimental workflows detailed herein provide a clear, logical, and robust path to validating these hypotheses. Positive results from these in vitro and cellular assays would form a strong foundation for subsequent lead optimization, structure-activity relationship (SAR) studies, and eventual progression into in vivo models of disease. The true potential of this chemical series will be unlocked through the rigorous application of these foundational mechanistic studies.

References

- Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (2019). ACS Chemical Neuroscience.

- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.

- Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. (2022). RSC Medicinal Chemistry.

- Synthesis and analgesic effects of 3-substituted 4,6-diarylpyridazine derivatives of the arylpiperazine class. (1997). Bioorganic & Medicinal Chemistry Letters.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. (2017). European Journal of Medicinal Chemistry.

- Role of pyridazine analogs as acetylcholinesterase inhibitor: An approach for management of alzheimer's disease. (2021).

- New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. (2017).

- Pyridazine Derivatives as NLRP3 Inhibitors for Treating Asthma, COPD, Parkinson's Disease, and Alzheimer's Disease. (2023). ACS Medicinal Chemistry Letters.

- Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety for the Potential Treatment of Alzheimer's Disease. (2024). Pharmaceuticals.

- Pyridazine Deriv

- pyridazine derivatives evaluated: Topics by Science.gov. (n.d.). Science.gov.

- 3-methyl-6-piperidin-1-ylpyridazine. (2025).

- 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (2014). Journal of Medicinal Chemistry.

- Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway. (2024). Journal of Medicinal Chemistry.

- Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. (2024).

- Inhibitory effects of novel 3(2H)pyridazinone-triazole derivatives against acetylcholinesterase enzyme. (2022). Journal of Research in Pharmacy.

- Pyridazine – Knowledge and References. (n.d.). Taylor & Francis.

- Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (n.d.). Longdom Publishing.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridazine Derivatives as NLRP3 Inhibitors for Treating Asthma, COPD, Parkinson’s Disease, and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. longdom.org [longdom.org]

- 7. Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety for the Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Synthesis of 3-Methyl-6-(piperidin-4-yloxy)pyridazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a pyridazine core linked to a piperidine moiety via an ether linkage, is found in a variety of biologically active molecules. This guide provides a comprehensive overview of the synthetic pathways to this compound, offering detailed, step-by-step protocols and insights into the chemical principles underpinning each transformation. The synthesis is strategically designed in a three-stage process, commencing with the construction of the key intermediate, 3-methyl-6-chloropyridazine, followed by a nucleophilic substitution with a protected piperidinol, and culminating in deprotection and salt formation. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of pyridazine-based compounds and other complex heterocyclic molecules. The methodologies described herein are grounded in established chemical literature and are presented with a focus on reproducibility and scalability.

Overall Synthetic Strategy

The synthesis of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride is achieved through a convergent three-step sequence. This strategy ensures efficiency and allows for the purification of intermediates at each stage, leading to a high-purity final product.

Caption: Overall synthetic workflow for 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride.

Part 1: Synthesis of the Key Intermediate: 3-Methyl-6-chloropyridazine

The initial phase of the synthesis focuses on the preparation of the crucial electrophilic partner, 3-methyl-6-chloropyridazine. This is accomplished in two steps: the cyclization to form the pyridazinone ring, followed by chlorination.

Step 1.1: Synthesis of 3-Methyl-6-oxo-1,6-dihydropyridazine

The synthesis of the pyridazinone core is achieved through the condensation of a 1,4-dicarbonyl compound with hydrazine. A common and effective precursor for this transformation is levulinic acid.

Reaction:

Levulinic acid reacts with hydrazine hydrate in a cyclocondensation reaction to form 3-methyl-6-oxo-1,6-dihydropyridazine. The reaction is typically carried out in a suitable solvent such as ethanol or water under reflux conditions.

Experimental Protocol:

-

To a solution of levulinic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure 3-methyl-6-oxo-1,6-dihydropyridazine.

| Parameter | Value | Reference |

| Starting Material | Levulinic acid | [1] |

| Reagent | Hydrazine hydrate | [1] |

| Solvent | Ethanol | [1] |

| Temperature | Reflux | [1] |

| Reaction Time | 4-6 hours | [1] |

| Typical Yield | 80-90% | [1] |

Step 1.2: Chlorination of 3-Methyl-6-oxo-1,6-dihydropyridazine

The hydroxyl group of the pyridazinone tautomer is converted to a chlorine atom using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2][3] This step is crucial as it activates the 6-position of the pyridazine ring for subsequent nucleophilic substitution.

Reaction:

3-Methyl-6-oxo-1,6-dihydropyridazine is treated with an excess of phosphorus oxychloride, often with a catalytic amount of a tertiary amine base like pyridine or triethylamine, to facilitate the reaction.[4]

Caption: Chlorination of the pyridazinone intermediate.

Experimental Protocol:

-

In a fume hood, carefully add 3-methyl-6-oxo-1,6-dihydropyridazine (1 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).

-

Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice.

-

Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure 3-methyl-6-chloropyridazine.

| Parameter | Value | Reference |

| Starting Material | 3-Methyl-6-oxo-1,6-dihydropyridazine | [3] |

| Reagent | Phosphorus oxychloride (POCl₃) | [3][4] |

| Temperature | Reflux | [2] |

| Reaction Time | 2-4 hours | [3] |

| Typical Yield | 70-85% | [5] |

Part 2: Williamson Ether Synthesis

With the activated pyridazine in hand, the next stage involves the formation of the ether linkage via a Williamson ether synthesis.[6] To ensure regioselectivity and prevent N-alkylation of the piperidine ring, a protected form of 4-hydroxypiperidine is used. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the piperidine nitrogen due to its stability under basic conditions and its facile removal under acidic conditions.[7]

Step 2.1: Synthesis of N-Boc-4-hydroxypiperidine

N-Boc-4-hydroxypiperidine can be readily prepared from 4-hydroxypiperidine and di-tert-butyl dicarbonate (Boc₂O).[8]

Reaction:

4-Hydroxypiperidine is reacted with Boc₂O in the presence of a base to afford N-Boc-4-hydroxypiperidine.

Experimental Protocol:

-

Dissolve 4-hydroxypiperidine (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of dioxane and water.

-

Add a base, such as triethylamine or sodium bicarbonate (1.5-2 equivalents).

-

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to give N-Boc-4-hydroxypiperidine, which is often pure enough for the next step or can be purified by column chromatography.

| Parameter | Value | Reference |

| Starting Material | 4-Hydroxypiperidine | [8] |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | [8] |

| Base | Triethylamine or Sodium Bicarbonate | [8] |

| Solvent | Dichloromethane or Dioxane/Water | [8] |

| Temperature | 0 °C to Room Temperature | [8] |

| Reaction Time | 12-16 hours | [8] |

| Typical Yield | >95% | [8] |

Step 2.2: Coupling of 3-Methyl-6-chloropyridazine with N-Boc-4-hydroxypiperidine

This is the core Williamson ether synthesis step where the C-O bond is formed. A strong base is required to deprotonate the hydroxyl group of N-Boc-4-hydroxypiperidine, forming a nucleophilic alkoxide.

Reaction:

The alkoxide of N-Boc-4-hydroxypiperidine displaces the chloride from 3-methyl-6-chloropyridazine in a nucleophilic aromatic substitution reaction.

Caption: Williamson ether synthesis to form the protected intermediate.

Experimental Protocol:

-

To a solution of N-Boc-4-hydroxypiperidine (1.1 equivalents) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the alkoxide.

-

Add a solution of 3-methyl-6-chloropyridazine (1 equivalent) in the same anhydrous solvent.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain N-Boc-3-Methyl-6-(piperidin-4-yloxy)pyridazine.

| Parameter | Value | Reference |

| Electrophile | 3-Methyl-6-chloropyridazine | |

| Nucleophile | N-Boc-4-hydroxypiperidine | |

| Base | Sodium Hydride (NaH) | [6] |

| Solvent | DMF or THF | [6] |

| Temperature | 60-80 °C | |

| Reaction Time | 12-24 hours | |

| Typical Yield | 60-80% |

Part 3: Deprotection and Hydrochloride Salt Formation

The final stage of the synthesis involves the removal of the Boc protecting group to liberate the free piperidine nitrogen, followed by the formation of the hydrochloride salt to improve the compound's stability and solubility.

Step 3.1: Deprotection of the N-Boc Group

The Boc group is readily cleaved under acidic conditions. Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or diethyl ether.[9][10][11]

Reaction:

The acid protonates the carbonyl oxygen of the Boc group, leading to its fragmentation into isobutylene and carbon dioxide, and yielding the free amine as its corresponding salt.[12]

Caption: Acid-catalyzed deprotection of the Boc group.

Experimental Protocol (using TFA):

-

Dissolve N-Boc-3-Methyl-6-(piperidin-4-yloxy)pyridazine (1 equivalent) in anhydrous dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

The resulting residue is the trifluoroacetate salt of the desired product. To obtain the free base, dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the free base with an organic solvent, dry, and concentrate.

| Parameter | Value | Reference |

| Starting Material | N-Boc-protected amine | [9][12] |

| Reagent | Trifluoroacetic Acid (TFA) | [9][13] |

| Solvent | Dichloromethane (DCM) | [9] |

| Temperature | 0 °C to Room Temperature | [9] |

| Reaction Time | 1-4 hours | [9] |

| Typical Yield | Quantitative | [14] |

Step 3.2: Formation of the Hydrochloride Salt

The final step is the conversion of the free base to its hydrochloride salt. This is typically achieved by treating a solution of the amine with a solution of hydrogen chloride in an organic solvent.[15]

Reaction:

The basic nitrogen of the piperidine ring is protonated by hydrochloric acid to form the corresponding ammonium salt.[16]

Experimental Protocol:

-

Dissolve the free base, 3-Methyl-6-(piperidin-4-yloxy)pyridazine, in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or methanol.

-

Slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) with stirring.

-

The hydrochloride salt will typically precipitate out of the solution.

-

Stir the resulting suspension for a short period to ensure complete salt formation.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride as a solid.

| Parameter | Value | Reference |

| Starting Material | Free base amine | [15] |

| Reagent | HCl in an organic solvent | [15] |

| Solvent | Diethyl ether, Ethyl acetate, or Methanol | [15] |

| Temperature | Room Temperature | [15] |

| Typical Yield | >95% |

Characterization

The identity and purity of the final product and all intermediates should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compounds.[17][18][19]

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compounds, confirming their identity.[20]

-

Infrared (IR) Spectroscopy: Can be used to identify key functional groups present in the molecules.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and intermediates.[20]

Conclusion

The synthesis of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride can be reliably achieved through the well-established three-stage synthetic sequence detailed in this guide. The key transformations, including pyridazinone formation, chlorination, Williamson ether synthesis, and Boc-deprotection followed by salt formation, are robust and adaptable. Careful execution of the experimental protocols and thorough characterization of the intermediates and final product are paramount to obtaining the target compound in high yield and purity. This guide provides a solid foundation for researchers to successfully synthesize this and structurally related molecules for further investigation in various fields of chemical and pharmaceutical research.

References

- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338–341.

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. Retrieved from [Link]

-

Rapid N-Boc Deprotection with TFA. (n.d.). Scribd. Retrieved March 24, 2026, from [Link]

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. Retrieved from [Link]

-

Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved March 24, 2026, from [Link]

-

General Procedure for the deprotection of the Boc-group. (n.d.). The Royal Society of Chemistry. Retrieved March 24, 2026, from [Link]

-

Specific solvent issues with BOC deprotection. (n.d.). Retrieved March 24, 2026, from [Link]

- Sabt, A., Eldehna, W. M., Al-Warhi, T., Alotaibi, O. J., Elaasser, M. M., Suliman, H., & Abdel-Aziz, H. A. (2022). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Medicinal Chemistry, 13(10), 1235-1256.

- Wang, H., Wen, K., Wang, L., Xiang, Y., Xu, X., Shen, Y., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544.

-

Synthesis and biological evaluation of 3-O-substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

-

Characterization Data of Products. (n.d.). Rsc.org. Retrieved March 24, 2026, from [Link]

-

Isolation of primary amines as HCL salt problem. (2006, December 10). Sciencemadness Discussion Board. Retrieved from [Link]

-

(45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. (n.d.). Organic Syntheses. Retrieved March 24, 2026, from [Link]

- Korenev, G., Gutenev, A. A., Antipin, F. V., & Ivanov, R. (2025). A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. Molecules, 30(14), 5678.

- KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride. (n.d.). Google Patents.

-

What is the best way to convert my amine compound from the free amine into the salt form HCl? (2020, February 3). ResearchGate. Retrieved from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (n.d.). RSC Publishing. Retrieved March 24, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved March 24, 2026, from [Link]

-

Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol. (2021, October 16). ACS Publications. Retrieved from [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Retrieved March 24, 2026, from [Link]

-

Amine and HCl - salt formation reaction. (2022, June 7). YouTube. Retrieved from [Link]

-

POCl3-PCl5 mixture: A robust chlorinating agent. (n.d.). Indian Chemical Society. Retrieved from [Link]

-

Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). (n.d.). DEA.gov. Retrieved March 24, 2026, from [Link]

-

Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

-

POCl3 Chlorination of 4-Quinazolones. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved March 24, 2026, from [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. Retrieved from [Link]

- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. (n.d.). Google Patents.

- WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof. (n.d.). Google Patents.

-

3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

Sources

- 1. A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process [mdpi.com]

- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]

- 8. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. experts.arizona.edu [experts.arizona.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. scribd.com [scribd.com]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. rsc.org [rsc.org]

- 18. 3-METHYLPYRIDAZINE(1632-76-4) 1H NMR spectrum [chemicalbook.com]

- 19. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 20. dea.gov [dea.gov]

An In-depth Technical Guide to the In Vitro Stability Assessment of 3-Methyl-6-(piperidin-4-yloxy)pyridazine Hydrochloride

Introduction: The Significance of In Vitro Stability Profiling

3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride stands as a notable scaffold in contemporary medicinal chemistry, integrating the π-deficient, hydrogen-bonding capable pyridazine ring with the versatile and metabolically influential piperidine motif.[1][2] The hydrochloride salt form suggests its development as a drug candidate, where aqueous solubility and stability are paramount. Early and comprehensive in vitro stability assessment is a cornerstone of modern drug discovery, serving as a critical filter to de-risk candidates and guide lead optimization. A compound that rapidly degrades in biological matrices is unlikely to achieve the necessary exposure at its target site to exert a therapeutic effect.

This guide provides a detailed framework for researchers, scientists, and drug development professionals to rigorously evaluate the in vitro stability of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride. We will move beyond rote protocol execution, delving into the underlying chemical principles of the molecule's constituent parts to design and interpret a robust stability program. The protocols herein are designed as self-validating systems, ensuring data integrity and reproducibility.

Physicochemical Properties and Potential Stability Liabilities

A proactive approach to stability testing begins with a structural interrogation of the molecule to anticipate potential degradation pathways. The structure of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride presents several key functional groups that warrant investigation.

The pyridazine ring is an electron-deficient heterocycle, which influences its chemical properties.[3] While generally stable, extreme pH conditions can affect the integrity of the pyridazine nucleus.[4] The ether linkage between the pyridazine and piperidine rings is a potential site for hydrolysis, particularly under acidic or basic conditions.

The piperidine ring is a common motif in pharmaceuticals and is often associated with good metabolic stability.[5] However, it is not inert. The nitrogen atom is a nucleophilic center and can participate in various reactions.[6] Furthermore, the piperidine ring can be a target for oxidative metabolism by cytochrome P450 enzymes in the liver. The presence of substituents on the piperidine ring can influence its metabolic fate.[7]

The hydrochloride salt form indicates that the compound is likely handled and formulated as an aqueous solution. Therefore, understanding its stability in solution under various conditions is critical.

Experimental Design for In Vitro Stability Assessment

A comprehensive in vitro stability assessment should encompass chemical stability in relevant aqueous buffers and metabolic stability in key biological matrices. The following experimental workflow is recommended:

Figure 2: Workflow for the plasma stability assay.

-

Prepare a 1 µM solution of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride in plasma from the desired species (e.g., human, rat, mouse). The final DMSO concentration should be low (e.g., 0.25%). [8]2. Incubate the samples at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), transfer an aliquot of the incubation mixture to a tube containing ice-cold acetonitrile with an internal standard to terminate the reaction. [8]4. Centrifuge the samples to precipitate plasma proteins.

-

Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

Liver Microsomal Stability Assay

Rationale: The liver is the primary site of drug metabolism. Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of many drugs. This assay provides an initial assessment of the compound's susceptibility to hepatic metabolism. [9] Protocol:

-

Prepare an incubation mixture containing liver microsomes (from human, rat, or other species of interest), a NADPH-regenerating system, and buffer (e.g., potassium phosphate buffer).

-

Pre-incubate the mixture at 37°C for a short period (e.g., 10-15 minutes). [9]3. Initiate the reaction by adding 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride (e.g., to a final concentration of 1 µM).

-

Take samples at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and quench the reaction with ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by LC-MS/MS.

Hepatocyte Stability Assay

Rationale: Intact hepatocytes contain both phase I and phase II metabolic enzymes and represent a more complete in vitro model of hepatic metabolism compared to microsomes. [10]This assay provides a more comprehensive picture of the compound's metabolic fate.

Protocol:

Figure 3: Workflow for the hepatocyte stability assay.

-

Prepare a suspension of cryopreserved hepatocytes at a density of approximately 1 x 10^6 viable cells/mL in supplemented Williams Medium E. [10]2. Add the test compound to the hepatocyte suspension to a final concentration of, for example, 1 µM.

-

Incubate the plate in an incubator at 37°C with orbital shaking. [10]4. At predetermined time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove aliquots and stop the reaction by adding ice-cold acetonitrile. [9][10]5. Analyze the samples for the disappearance of the parent compound using LC-MS/MS.

Data Analysis and Presentation

Data Analysis

The concentration of the parent compound at each time point is determined by LC-MS/MS. The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.

The half-life (t₁/₂) is calculated from the slope of the natural logarithm of the percent remaining versus time plot.

t₁/₂ = 0.693 / k

where k is the elimination rate constant (the negative of the slope).

From the half-life, the in vitro intrinsic clearance (CLint) can be calculated. For the hepatocyte assay, the equation is:

CLint (in vitro) = (0.693 / t₁/₂) * (incubation volume / number of hepatocytes) [10]

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical Aqueous Buffer Stability of 3-Methyl-6-(piperidin-4-yloxy)pyridazine Hydrochloride at 37°C

| pH | Half-life (t₁/₂) (hours) | % Remaining at 24 hours |

| 3.0 | > 48 | 98.5 |

| 5.0 | > 48 | 99.1 |

| 7.4 | > 48 | 98.8 |

| 9.0 | 36.2 | 85.3 |

Table 2: Hypothetical Metabolic Stability of 3-Methyl-6-(piperidin-4-yloxy)pyridazine Hydrochloride

| Assay Matrix | Species | Half-life (t₁/₂) (minutes) | In Vitro CLint (µL/min/10⁶ cells) |

| Plasma | Human | > 120 | N/A |

| Rat | > 120 | N/A | |

| Mouse | 115.4 | N/A | |

| Liver Microsomes | Human | 85.2 | - |

| Rat | 45.8 | - | |

| Mouse | 28.1 | - | |

| Hepatocytes | Human | 98.7 | 7.0 |

| Rat | 52.3 | 13.2 | |

| Mouse | 33.6 | 20.6 |

Conclusion

This in-depth technical guide provides a comprehensive framework for evaluating the in vitro stability of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride. By systematically assessing its chemical and metabolic stability, researchers can gain critical insights into the compound's potential liabilities and make informed decisions in the drug development process. The combination of aqueous buffer stability, forced degradation, plasma stability, and liver metabolism assays will provide a robust data package to guide further optimization and preclinical development.

References

- Vertex AI Search. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? - Blog.

- Biosynce. (2025, August 25). What is the stability of piperidine? - Blog.

- PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

- Benchchem. Common challenges in working with piperidine-based compounds.

- Thermo Fisher Scientific.

- ResearchGate. a) Different modalities of piperidine-containing drugs and drug...

- Chemical Synthesis Database. (2025, May 20). 3-methyl-6-piperidin-1-ylpyridazine.

- Evotec. Plasma Stability | Cyprotex ADME-Tox Solutions.

- IntechOpen. (2025, November 19).

- Benchchem.

- PMC. The pyridazine heterocycle in molecular recognition and drug discovery.

- Benchchem.

- Creative Bioarray. Drug Metabolite Stability Assay Protocol in Whole Blood.

- ACS Publications. (2013, July 31). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives | The Journal of Organic Chemistry.

- MDPI. (2023, October 25).

- BLDpharm. 1514541-87-7|3-Methyl-6-(piperidin-4-yl)pyridazine.

- Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery.

- PubChem. 3-Chloro-6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazine.

- Tokyo Chemical Industry Co., Ltd. Piperidine Hydrochloride | 6091-44-7.

- Benchchem. 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine.

- Inxight Drugs. 3-Chloro-6-methylpyridazine hydrochloride.

- RSC Medicinal Chemistry. (2024, June 19). RESEARCH ARTICLE.

- PubMed.

- Google Patents. (2002, August 1). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.

- MDPI. (2022, October 18).

Sources

- 1. 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine|CAS 1247506-87-1 [benchchem.com]

- 2. Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 9. researchgate.net [researchgate.net]

- 10. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]

Receptor binding affinity of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride

An In-depth Technical Guide to the Receptor Binding Affinity of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride for the Histamine H₃ Receptor

Introduction

In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its biological target is paramount. This guide provides a comprehensive technical overview of the methodologies used to determine the receptor binding affinity of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride. The structural motifs present in this molecule, namely the pyridazine ring and the piperidine moiety, are common features in ligands targeting G-protein coupled receptors (GPCRs), particularly the histamine H₃ (H₃) receptor.[1][2][3][4] The H₃ receptor, predominantly expressed in the central nervous system (CNS), acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters.[1][5] As such, it represents a significant target for therapeutic intervention in a range of neurological and psychiatric disorders.[1][6][7] This document will therefore focus on the determination of the binding affinity of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride for the human histamine H₃ receptor, providing both the theoretical underpinnings and practical, field-proven protocols for its empirical validation.

The Significance of the Histamine H₃ Receptor

The histamine H₃ receptor is a Gαi/o-coupled receptor that exhibits high constitutive activity, meaning it can signal without being activated by an agonist.[1][5] Its role as a presynaptic autoreceptor allows it to regulate the synthesis and release of histamine.[5] Furthermore, as a heteroreceptor, it modulates the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1] Consequently, antagonists and inverse agonists of the H₃ receptor, which block its activity, can enhance the release of these neurotransmitters, leading to pro-cognitive and wakefulness-promoting effects. This has made the H₃ receptor a compelling target for the treatment of conditions such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy.[1]

Principles of Receptor Binding Affinity Determination

The affinity of a ligand for its receptor is a measure of the strength of the interaction between them. This is typically quantified by the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki). A lower Kd or Ki value signifies a higher binding affinity. Several techniques can be employed to determine these parameters, with radioligand binding assays being a gold standard due to their sensitivity and reproducibility.[8][9]

Competitive Radioligand Binding Assays

Competitive binding assays are a robust method for determining the affinity of an unlabeled compound (the "competitor," in this case, 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride) for a receptor.[9] The principle of this assay is the competition between the unlabeled test compound and a radiolabeled ligand (a molecule with a radioactive isotope attached) with known high affinity for the target receptor. By measuring the ability of increasing concentrations of the unlabeled compound to displace the radiolabeled ligand from the receptor, we can determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value). This IC₅₀ value can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Experimental Protocol: Competitive Radioligand Binding Assay for the Histamine H₃ Receptor

This section details a step-by-step protocol for determining the Ki of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride for the human histamine H₃ receptor.

Materials and Reagents

-

Test Compound: 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

-

Receptor Source: Cell membranes prepared from a stable cell line expressing the recombinant human histamine H₃ receptor (e.g., HEK293 or CHO cells).[10][11]

-

Radioligand: [³H]N-α-methylhistamine, a commonly used radioligand for the H₃ receptor.[12]

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding (NSB) Agent: A high concentration of a known H₃ receptor ligand (e.g., 10 µM clobenpropit) to determine the amount of radioligand binding to non-receptor components.[13]

-

96-well Plates: For conducting the assay.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Filter Mats: Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[14]

-

Scintillation Cocktail: A liquid that emits light when it interacts with the radioactive isotope.

-

Liquid Scintillation Counter: An instrument to measure the radioactivity.

Experimental Workflow

The following diagram illustrates the key steps in the competitive radioligand binding assay.

Caption: Workflow for the competitive radioligand binding assay.

Step-by-Step Methodology

-

Preparation of Reagents:

-

Prepare a series of dilutions of the 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride stock solution in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

-

Prepare the [³H]N-α-methylhistamine working solution in the assay buffer at a concentration at or below its Kd for the H₃ receptor (e.g., 0.5-1.0 nM).[8]

-

Prepare the non-specific binding (NSB) solution containing a high concentration of an unlabeled H₃ antagonist (e.g., 10 µM clobenpropit).[13]

-

-

Assay Setup:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding (TB) wells: Add assay buffer.

-

Non-specific Binding (NSB) wells: Add the NSB solution.

-

Competitor wells: Add each dilution of the 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride solution.

-

-

Add the diluted H₃ receptor membrane preparation to all wells. The amount of protein per well should be optimized to ensure that less than 10% of the added radioligand is bound.[8]

-

Initiate the binding reaction by adding the [³H]N-α-methylhistamine working solution to all wells. The final assay volume is typically 200-250 µL.[14]

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[14]

-

-

Filtration and Washing:

-

Terminate the incubation by rapid filtration of the plate contents through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).

-

Quickly wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

-

-

Radioactivity Measurement:

-

Dry the filter mat, place it in a scintillation vial or bag, and add scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) for each filter disc using a liquid scintillation counter.

-

Data Analysis and Interpretation

Calculation of IC₅₀ and Ki

-

Determine Specific Binding:

-

Calculate the average CPM for the TB, NSB, and competitor wells.

-

Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB).

-

For each competitor concentration, calculate the percent inhibition of specific binding: % Inhibition = 100 * (1 - ((CPM_competitor - CPM_NSB) / (CPM_TB - CPM_NSB)))

-

-

Generate a Competition Curve:

-

Plot the percent inhibition against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.

-

-

Determine the IC₅₀:

-

Using non-linear regression analysis software (e.g., GraphPad Prism), fit the data to a one-site competition model to determine the IC₅₀ value, which is the concentration of the competitor that causes 50% inhibition of specific binding.

-

-

Calculate the Ki:

-

Convert the IC₅₀ to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L] / Kd)) Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).

-

-

Data Analysis Pipeline

The following diagram illustrates the process of transforming raw data into meaningful affinity constants.

Caption: Pipeline for analyzing competitive binding assay data.

Interpretation of Results

The Ki value is a direct measure of the binding affinity of 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride for the histamine H₃ receptor. A lower Ki value indicates a higher affinity. For example, a compound with a Ki in the low nanomolar (nM) range would be considered a high-affinity ligand.

| Parameter | Description | Typical Units |

| IC₅₀ | The concentration of the competitor that inhibits 50% of the specific binding of the radioligand. | Molar (M) |

| Ki | The inhibitory constant, representing the affinity of the competitor for the receptor. | Molar (M) |

| Kd | The equilibrium dissociation constant, representing the affinity of the radioligand for the receptor. | Molar (M) |

Presumed Mechanism of Action and Signaling Pathway

As a histamine H₃ receptor antagonist or inverse agonist, 3-Methyl-6-(piperidin-4-yloxy)pyridazine hydrochloride would bind to the receptor and block its constitutive activity and/or the binding of the endogenous agonist, histamine. This would disinhibit the Gαi/o signaling cascade.

Histamine H₃ Receptor Signaling

The following diagram illustrates the presumed signaling pathway of the histamine H₃ receptor and the effect of an antagonist.

Caption: Histamine H₃ receptor signaling pathway and antagonist action.